Deferasirox - 201530-41-8

Deferasirox

Catalog Number: EVT-242569
CAS Number: 201530-41-8
Molecular Formula: C21H15N3O4
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deferasirox is a tridentate iron chelator, a class of molecules known for their ability to bind iron ions with high affinity. [] It is a synthetic compound specifically designed for the treatment of iron overload, a condition that can occur in individuals with chronic anemias requiring frequent blood transfusions. [] Deferasirox's unique molecular structure and properties allow it to effectively bind and remove excess iron from the body, thus preventing potential damage to vital organs. []

Future Directions
  • Developing novel formulations: Investigating new formulations of deferasirox, such as film-coated tablets or incorporating it into soft foods, to improve patient compliance and reduce gastrointestinal side effects. [, ]
  • Exploring combination therapies: Investigating the efficacy and safety of deferasirox in combination with other iron chelators or therapeutic agents for treating iron overload and related complications. [, , ]
  • Understanding the role of inflammation: Further exploring the potential anti-inflammatory properties of deferasirox and its impact on inflammatory cytokines in patients with thalassemia major and other chronic diseases. []
  • Investigating long-term effects on endocrine function: Conducting long-term studies to assess the impact of deferasirox on endocrine function and bone mineral metabolism in patients with thalassemia major. []
Source and Classification

Deferasirox is synthesized from various organic compounds, with its synthesis involving multiple steps that result in a crystalline white powder. It belongs to the class of drugs known as iron chelators and is classified under the therapeutic category of antidotes for heavy metal intoxication. Deferasirox has two polymorphic forms, with pure form A being the one commonly used in pharmaceutical formulations .

Synthesis Analysis

The synthesis of deferasirox typically involves a multi-step process. One reported method includes:

  1. Starting Materials: The synthesis begins with commercially available 1,2,4-triazole derivatives which undergo bromination.
  2. Chan-Lam Coupling: This step utilizes copper(II) acetate and pyridine in dichloromethane to form a phenyl-substituted intermediate through carbon-nitrogen bond formation.
  3. Suzuki Coupling Reaction: The next stage involves coupling with boronic acids to form the desired product, followed by hydrolysis to yield deferasirox .
Molecular Structure Analysis

Deferasirox has the chemical formula C1515H1010N44O55 and a molecular weight of approximately 358.26g mol358.26\,\text{g mol}. Its structure features:

  • Core Structure: A 1H-1,2,4-triazole ring fused with a benzoic acid moiety.
  • Functional Groups: Hydroxyl groups that facilitate iron binding.

The molecular structure can be represented as follows:

C15H10N4O5\text{C}_{15}\text{H}_{10}\text{N}_{4}\text{O}_{5}

This structure allows deferasirox to effectively chelate iron ions due to its electron-donating functional groups .

Chemical Reactions Analysis

Deferasirox undergoes several chemical reactions during its synthesis and application:

  1. Chelation Reaction: The primary reaction involves the formation of stable complexes with ferric ions (Fe3+^{3+}), which are then excreted from the body.
  2. Hydrolysis: In synthetic pathways, deferasirox can be hydrolyzed to yield various intermediates during its production .

The stability of deferasirox-iron complexes is crucial for its therapeutic efficacy, ensuring that excess iron can be removed effectively from the body.

Mechanism of Action

Deferasirox acts by selectively binding to ferric ions through its triazole and carboxylic acid moieties. The mechanism includes:

  1. Iron Binding: The compound forms a bidentate complex with iron ions.
  2. Excretion Pathway: Once bound, the deferasirox-iron complex is excreted primarily via feces, thus reducing systemic iron levels.

This mechanism helps mitigate the risks associated with iron overload, such as organ damage and increased oxidative stress .

Physical and Chemical Properties Analysis

Deferasirox exhibits several notable physical and chemical properties:

  • Appearance: Crystalline white powder.
  • Solubility: Soluble in dimethyl sulfoxide and dimethylformamide; poorly soluble in water.
  • Polymorphism: Exists in two polymorphic forms, affecting its stability and solubility characteristics.

These properties are essential for its formulation into effective pharmaceutical preparations .

Applications

Deferasirox is primarily utilized in clinical settings for:

  • Treatment of Iron Overload: Particularly in patients receiving frequent blood transfusions due to conditions like thalassemia major.
  • Research Applications: Studies have explored its derivatives for potential antifungal properties and other therapeutic uses beyond iron chelation .

Properties

CAS Number

201530-41-8

Product Name

Deferasirox

IUPAC Name

4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28)

InChI Key

BOFQWVMAQOTZIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O

Solubility

In water, 0.4 mg/mL at 25 °C (pH 7.40)
3.43e-02 g/L

Synonyms

4-(3,5-bis-(2-hydroxyphenyl)-(1,2,4)-triazol-1-yl)benzoic acid
deferasirox
Exjade
ICL 670
ICL 670A
ICL-670
ICL-670A
ICL670
ICL670A

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O

Isomeric SMILES

C1=C/C(=C/2\\N/C(=C\\3/C=CC=CC3=O)/N(N2)C4=CC=C(C=C4)C(=O)O)/C(=O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.